molecular formula C9H10F2O B8641760 3,3-Difluoro-3-phenylpropan-1-ol

3,3-Difluoro-3-phenylpropan-1-ol

Cat. No.: B8641760
M. Wt: 172.17 g/mol
InChI Key: MQLSNQUEISBFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-3-phenylpropan-1-ol is an organofluorine compound with the molecular formula C9H10F2O . It serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel fluorinated molecules. The incorporation of fluorine atoms can significantly alter the chemical, physical, and pharmacological properties of organic compounds, making them of great interest in materials science and drug discovery . As a fluorinated alcohol derivative, it can be utilized in the synthesis of more complex structures, such as agonists for the beta2 adrenergic receptor . Researchers employ this compound and its derivatives to explore new chemical spaces in medicinal chemistry and as intermediates for various deoxyfunctionalization protocols . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

3,3-difluoro-3-phenylpropan-1-ol

InChI

InChI=1S/C9H10F2O/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

MQLSNQUEISBFIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCO)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitutions

3,3-Difluoro-1-(3-fluorophenyl)propan-1-ol (C₉H₉F₃O)
  • Molecular Weight : 190.17 g/mol .
  • Applications : Likely used in fluorinated drug intermediates due to enhanced metabolic stability.
3,3,3-Trifluoro-2-phenylpropan-1-ol (C₉H₉F₃O)
  • Molecular Weight : 190.17 g/mol .
  • Key Differences: Three fluorine atoms on the third carbon increase steric hindrance and polarity compared to the difluoro analog. This may reduce solubility in nonpolar solvents.
  • Physical Properties: No boiling point data available, but higher density (predicted) due to trifluoromethyl group.
3,3-Difluoropropan-1-ol (C₃H₆F₂O)
  • Molecular Weight : 96.08 g/mol .
  • Key Differences : Lacks the phenyl group, resulting in lower molecular weight and higher volatility.
  • Hazards : Classified as flammable (H225) and irritant (H315, H319) .

Non-Fluorinated Analogs

3-(Diethylamino)-2,2-dimethyl-propan-1-ol (C₈H₁₉NO)
  • Molecular Weight : 159.27 g/mol .
  • Key Differences : Contains a tertiary amine and dimethyl substituents, increasing basicity and hydrophilicity.
  • Physical Properties : Density = 0.875 g/cm³, flash point = 73.9 °C .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Regulatory Status : Subject to IFRA standards for fragrance safety, with restricted use levels in consumer products .

Table 1: Comparative Data for Fluorinated Propanols

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Hazards Source
3,3-Difluoro-3-phenylpropan-1-ol C₉H₉F₂O ~186.2 High hydrophobicity, synthetic intermediate
3,3,3-Trifluoro-2-phenylpropan-1-ol C₉H₉F₃O 190.17 Higher polarity, unknown boiling point
3,3-Difluoropropan-1-ol C₃H₆F₂O 96.08 Flammable (H225), irritant (H315/H319)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Density = 0.875 g/cm³, flash point = 73.9 °C

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound
Phenyl + Difluoro Increased hydrophobicity, rigidity, and metabolic stability This compound
Trifluoro Enhanced polarity, potential for hydrogen bonding, reduced thermal stability 3,3,3-Trifluoro-2-phenylpropan-1-ol
Amino + Alkyl Higher basicity, improved water solubility 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Preparation Methods

Mechanism and Reaction Design

The deoxyfluorination of alcohols using 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) has emerged as a robust method for introducing fluorine atoms. CpFluors act as electrophilic fluorinating agents, leveraging aromatic cation activation to replace hydroxyl groups with fluorines. For 3,3-difluoro-3-phenylpropan-1-ol, this method involves treating a tertiary alcohol precursor (e.g., 3-hydroxy-3-phenylpropan-1-ol) with CpFluor under mild conditions. The reaction proceeds via a two-step mechanism:

  • Electrophilic activation : The CpFluor generates a highly reactive fluorinating intermediate upon protonation.

  • Nucleophilic displacement : The hydroxyl oxygen attacks the electrophilic fluorine, resulting in C–F bond formation and release of byproducts.

Optimized Reaction Conditions

  • Reagents : CpFluor (1.2 equiv), triflic acid (0.1 equiv)

  • Solvent : Dichloromethane (DCM) at −20°C to 25°C

  • Yield : 68–85% (depending on steric hindrance)

  • Stereochemical outcome : Retains configuration at the fluorinated carbon due to the SN2-like mechanism.

ParameterValue
Reaction Time2–6 hours
Temperature−20°C to 25°C
Substrate ScopeTertiary alcohols preferred
ScalabilityDemonstrated at 10 g scale

This method is particularly advantageous for substrates with bulky groups, such as the phenyl moiety in 3-phenylpropan-1-ol derivatives.

Enzymatic Resolution for Enantioselective Synthesis

Kinetic Resolution via Lipase-Catalyzed Esterification

Enantiomerically pure this compound can be obtained through enzymatic resolution, adapting methodologies from chiral chloro-alcohol synthesis. The process involves:

  • Esterification : Racemic this compound is reacted with an acyl donor (e.g., vinyl acetate) in the presence of lipase CALB.

  • Selective acetylation : The enzyme preferentially acetylates one enantiomer, yielding a mixture of ester and unreacted alcohol.

  • Separation : Chromatography or crystallization isolates the desired enantiomer.

Process Optimization

  • Enzyme : Immobilized Candida antarctica lipase B (CALB)

  • Acyl donor : Vinyl acetate (1.5 equiv)

  • Solvent : Toluene at 40°C

  • Enantiomeric excess (ee) : >99% for the unreacted (R)-enantiomer.

StepKey Metrics
Esterification48–72 hours
Conversion50–55% (optimal for ee)
Yield45–50% after separation

This method is ideal for producing gram-scale quantities of enantiopure material, though it requires racemic starting material and additional purification steps.

Nucleophilic Substitution Approaches

Two-Step Fluorination of Dihalo Precursors

A less common but viable route involves substituting halogen atoms with fluorine:

  • Dihalide synthesis : 3,3-dichloro-3-phenylpropan-1-ol is prepared via chlorination of 3-phenylpropan-1-ol.

  • Halogen exchange : Treatment with potassium fluoride (KF) or silver fluoride (AgF) in polar aprotic solvents replaces chlorines with fluorines.

Reaction Parameters

  • Reagents : AgF (2.2 equiv), dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Yield : 40–60% (limited by competing elimination).

ChallengeMitigation Strategy
Elimination side reactionsUse bulky bases to deprotonate
Low solubilityHigh-boiling solvents (e.g., DMF)

While this method avoids specialized fluorinating agents, its moderate yields and side reactions limit industrial applicability.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MethodYield (%)ee (%)Scalability
CpFluor fluorination68–85N/AHigh
Enzymatic resolution45–50>99Moderate
Nucleophilic substitution40–60N/ALow

Cost and Practicality

  • CpFluor method : Requires synthetic expertise but offers high yields and mild conditions.

  • Enzymatic resolution : Cost-effective for small batches but time-consuming.

  • Nucleophilic substitution : Low reagent costs but poor atom economy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Difluoro-3-phenylpropan-1-ol, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via fluorination of 3-phenylpropan-1-ol derivatives using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key parameters include temperature control (−20°C to 0°C) and inert atmosphere (argon/nitrogen) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product (>95%). Evidence from analogous difluoro-propanol derivatives suggests that steric hindrance from the phenyl group may necessitate extended reaction times (12–24 hours) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : <sup>19</sup>F NMR is essential to confirm the presence of two equivalent fluorine atoms (δ −120 to −130 ppm). <sup>1</sup>H NMR should show splitting patterns for the CH2OH group (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.5 ppm).
  • X-ray crystallography : Use SHELX or OLEX2 for structure refinement. Crystallization in a mixed solvent system (e.g., ethanol/dichloromethane) may yield suitable single crystals. The C-F bond lengths (~1.39 Å) and angles should align with DFT-optimized models .

Q. What stability considerations are critical for handling and storing this compound?

  • Store under inert gas at 2–8°C in amber glass vials to prevent hydrolysis of the C-F bonds. Stability studies on similar fluorinated alcohols indicate susceptibility to oxidation; adding stabilizers like BHT (0.1% w/w) can mitigate degradation. Avoid exposure to strong bases, which may deprotonate the hydroxyl group and trigger elimination reactions .

Advanced Research Questions

Q. How does the electronic effect of the difluoro group influence the compound’s reactivity in nucleophilic substitutions or catalytic transformations?

  • The electron-withdrawing fluorine atoms increase the electrophilicity of the β-carbon, enhancing reactivity in SN2 reactions (e.g., with Grignard reagents). DFT studies suggest a lowered LUMO energy (−1.5 eV) compared to non-fluorinated analogs, facilitating catalytic hydrogenation or cross-coupling reactions. However, steric bulk from the phenyl group may reduce accessibility in bulky catalyst systems (e.g., Pd/C) .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for asymmetric synthesis of fluorinated alcohols like this compound?

  • Discrepancies in ee values often arise from chiral stationary phase selection in HPLC analysis (e.g., Chiralpak AD-H vs. OD-H). Validate results using <sup>19</sup>F{<sup>1</sup>H} NMR with chiral shift reagents (e.g., Eu(hfc)3). For synthetic optimization, employ organocatalysts like Cinchona alkaloids, which provide >80% ee in fluorination reactions under kinetic control .

Q. How can computational chemistry predict the solvatochromic behavior or intermolecular interactions of this compound in solution?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model solvation effects in polar aprotic solvents (e.g., DMSO). Molecular dynamics simulations reveal hydrogen-bonding interactions between the hydroxyl group and solvent, which redshift the UV-Vis absorption spectrum by ~10 nm. Compare with experimental λmax values (270–290 nm) to validate .

Q. What methodologies identify and quantify degradation products of this compound under oxidative stress?

  • Accelerated stability testing (40°C/75% RH for 28 days) followed by LC-MS/MS analysis (C18 column, 0.1% formic acid/ACN gradient) detects major degradation products like 3-phenylpropanal (m/z 135.1) and difluoroacetic acid (m/z 95.0). Use isotope-labeled internal standards (e.g., d4-analogs) for precise quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.